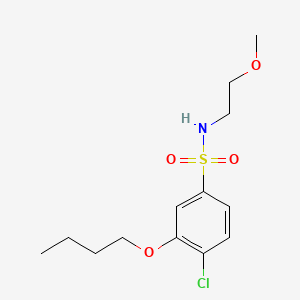
3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with butoxy, chloro, and methoxyethyl groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 4-chlorobenzene, undergoes nitration to form 4-chloronitrobenzene. This is followed by reduction to yield 4-chloroaniline.
Sulfonation: 4-chloroaniline is then subjected to sulfonation using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Substitution: The sulfonyl chloride is reacted with 2-methoxyethylamine to form 4-chloro-N-(2-methoxyethyl)benzenesulfonamide.
Alkylation: Finally, the compound undergoes alkylation with butyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or other biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methoxyethyl)benzenesulfonamide: Lacks the butoxy group, which may affect its solubility and biological activity.
3-butoxy-4-chlorobenzenesulfonamide: Lacks the methoxyethyl group, which may influence its reactivity and interaction with biological targets.
4-chlorobenzenesulfonamide: A simpler structure that may have different chemical and biological properties.
Uniqueness
3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide is unique due to the presence of both butoxy and methoxyethyl groups, which can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
3-butoxy-4-chloro-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-3-4-8-19-13-10-11(5-6-12(13)14)20(16,17)15-7-9-18-2/h5-6,10,15H,3-4,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPDTRXAPMRTDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
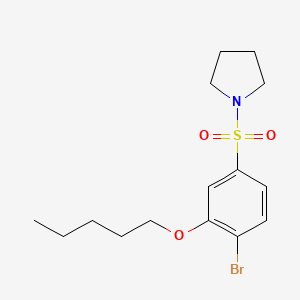
amine](/img/structure/B602974.png)
amine](/img/structure/B602975.png)
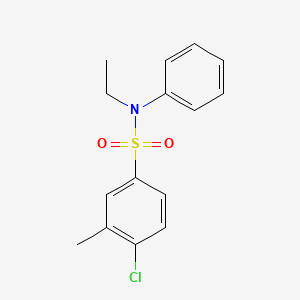
![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)
![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
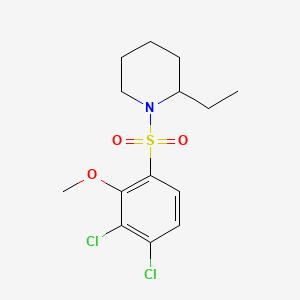
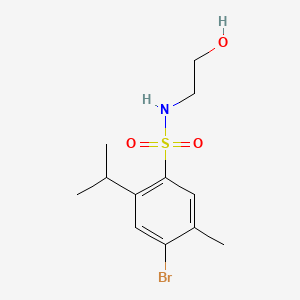
![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602992.png)
amine](/img/structure/B602993.png)
